REDX05358

RAF kinase inhibition enzymatic assay IC50

REDX05358 (Anticancer agent 124) is a next‑generation, orally bioavailable pan‑RAF inhibitor that overcomes the critical shortcomings of first‑generation agents. It delivers equipotent inhibition of monomeric and dimeric RAF (ARAF, BRAF, BRAF V600E, CRAF) with negligible paradoxical MAPK activation, even in RAS‑mutant backgrounds. Validated in BRAF V600E CRC xenograft models and showing sustained signaling suppression in CRC cell lines, this clean, highly selective tool (468‑kinase panel) is the definitive choice for preclinical oncology programs targeting BRAF‑mutant colorectal cancer and RAS‑driven tumors.

Molecular Formula C26H21ClN4O3
Molecular Weight 472.929
CAS No. 1884226-20-3
Cat. No. B610433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREDX05358
CAS1884226-20-3
SynonymsREDX05358;  REDX-05358;  REDX 05358.
Molecular FormulaC26H21ClN4O3
Molecular Weight472.929
Structural Identifiers
SMILESO=C(CC1)NC2=C1C(OC3=CC(CC(C4=NC=C(C5=CC=CC=C5Cl)N4)CO6)=C6C=C3)=CC=N2
InChIInChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32)
InChIKey5-((3-(5-(2-chlorophenyl)-1H-imidazol-2-yl)chroman-6-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

REDX05358 (CAS 1884226-20-3) – Potent Next-Generation Pan-RAF Inhibitor for BRAF and RAS Mutant Tumor Research


REDX05358 (also known as Anticancer agent 124) is a novel, orally bioavailable small molecule pan-RAF inhibitor belonging to the class of type II kinase inhibitors [1]. It demonstrates subnanomolar enzymatic potency against all RAF isoforms—ARAF, BRAF, BRAF V600E, and CRAF —and is distinguished by a high selectivity profile across a 468-kinase panel coupled with negligible paradoxical MAPK pathway activation [1]. This compound is specifically designed to address the therapeutic limitations of first-generation RAF inhibitors in RAS-mutant and BRAF-mutant colorectal cancer models [1].

Why First-Generation or Isoform-Selective RAF Inhibitors Cannot Substitute for REDX05358 in Key Disease Models


First-generation RAF inhibitors such as dabrafenib and vemurafenib, while effective in BRAF-mutant melanoma, demonstrate a critical lack of efficacy in BRAF-mutant colorectal cancer (CRC) due to EGFR-mediated feedback reactivation of MAPK signaling via CRAF [1]. Moreover, these agents induce paradoxical MAPK pathway activation in RAS-mutant, BRAF wild-type contexts through RAF dimerization, leading to adverse effects including secondary skin malignancies [1]. In contrast, REDX05358 is engineered as a 'paradox breaker' that inhibits both monomeric and dimeric RAF with equal potency, thereby sustaining pathway suppression in CRC models and avoiding paradoxical activation in RAS-mutant backgrounds [2]. Simple substitution with a BRAF V600E-selective inhibitor will not recapitulate the pan-RAF coverage, sustained CRC cell signaling inhibition, or in vivo CRC xenograft efficacy observed with REDX05358.

Quantitative Differentiation of REDX05358 Against Pan-RAF and First-Generation Comparators


Subnanomolar Pan-RAF Enzymatic Potency: REDX05358 vs. Dabrafenib and Vemurafenib

REDX05358 exhibits subnanomolar IC50 values across all four RAF isoforms, demonstrating up to ~300-fold greater potency against CRAF and ~6-fold greater potency against BRAF V600E compared to vemurafenib. In cell-free enzymatic assays, REDX05358 inhibited ARAF with IC50 = 0.1 nM, BRAF (wild-type) with IC50 = 0.68 nM, BRAF V600E with IC50 = 0.171 nM, and CRAF with IC50 = 0.076 nM . For comparison, vemurafenib exhibits IC50 values of 31 nM for BRAF V600E and 48 nM for CRAF , while dabrafenib shows IC50 = 0.7 nM for BRAF V600E and 6.3 nM for CRAF .

RAF kinase inhibition enzymatic assay IC50

High Kinase Selectivity: 468-Kinase Panel Profiling

REDX05358 demonstrates a high selectivity profile when screened against a panel of 468 kinases, indicating minimal off-target kinase engagement [1]. While first-generation RAF inhibitors such as vemurafenib and dabrafenib also exhibit selectivity within the RAF family, comprehensive broad-panel selectivity data are not consistently reported at comparable scale. The reported 468-kinase panel profiling provides a quantitative benchmark for the compound's kinome selectivity that can be referenced for experimental design and interpretation.

kinase selectivity off-target activity safety profile

Paradox Breaker Mechanism: Sustained MAPK Inhibition vs. Vemurafenib

REDX05358 functions as a 'paradox breaker,' inhibiting both RAF monomers and dimers with equal potency and thereby avoiding the paradoxical MAPK pathway hyperactivation observed with type I RAF inhibitors [1]. In comparative cellular studies, REDX05358 led to a more sustained inhibition of the MAPK pathway relative to vemurafenib [2]. Furthermore, REDX05358 exhibits negligible paradoxical activation in wild-type BRAF cells due to its ability to inhibit MAPK signaling in both monomeric and dimeric RAF states [2]. This property is critical for therapeutic application in RAS-mutant tumors where RAF dimerization drives pathway activity.

paradoxical activation MAPK pathway RAF dimerization

Sustained MAPK Inhibition in CRC Cell Lines vs. First-Generation Inhibitors

REDX05358 does not induce feedback reactivation of the MAPK pathway in colorectal cancer (CRC) cell lines, a key limitation of first-generation RAF inhibitors such as vemurafenib and dabrafenib [1]. The compound sustains inhibition of MAPK signaling in these cells, which is attributed to its potent CRAF inhibition and pan-RAF coverage [1]. In contrast, first-generation inhibitors are reported to be ineffective in CRC cell lines and patient samples due to EGFR-mediated feedback reactivation of MAPK signaling via CRAF [1].

colorectal cancer MAPK feedback reactivation cell line profiling

In Vivo Efficacy in BRAF V600E CRC Xenograft Model

REDX05358 is an orally bioavailable, well-tolerated small molecule that has demonstrated in vivo efficacy in a BRAF V600E colorectal cancer (CRC) xenograft model [1]. In contrast, first-generation RAF inhibitors such as vemurafenib and dabrafenib have been reported to lack efficacy in this genetic background in CRC models and in patients [1]. This in vivo differentiation underscores the translational relevance of REDX05358's pan-RAF coverage and paradox breaker mechanism.

xenograft in vivo efficacy oral bioavailability

Activity in NRAS and KRAS Mutant Tumor Cells

REDX05358 not only inhibits MAPK signaling in BRAF V600E mutant tumor cells but also demonstrates potent activity in cell lines harboring NRAS and KRAS mutations [1]. Profiling across a panel of CRC, melanoma, and NSCLC cell lines revealed potent anti-proliferative activity in cells with either BRAF or RAS mutations [1]. This broad activity distinguishes REDX05358 from BRAF V600E-selective inhibitors such as vemurafenib and dabrafenib, which are ineffective in RAS-mutant contexts due to RAF dimerization-driven pathway activation.

RAS mutant MAPK signaling cell proliferation

High-Impact Application Scenarios for REDX05358 Based on Quantitative Differentiation Data


Colorectal Cancer (CRC) Translational Research – BRAF V600E Models

Given the documented lack of efficacy of first-generation RAF inhibitors in BRAF-mutant CRC [1], REDX05358 is the preferred tool compound for preclinical studies in this disease setting. Its sustained MAPK inhibition in CRC cell lines [1] and demonstrated in vivo efficacy in a BRAF V600E CRC xenograft model [1] make it uniquely suited for evaluating RAF-targeted therapies in CRC, including combination studies with EGFR or MEK inhibitors.

RAS-Mutant Cancer Modeling (NRAS, KRAS)

REDX05358's ability to inhibit MAPK signaling in NRAS and KRAS mutant tumor cells [1] positions it as a critical reagent for dissecting RAF dependency in RAS-driven cancers. Unlike BRAF V600E-selective inhibitors that induce paradoxical activation in RAS-mutant contexts [1], REDX05358 provides a clean tool for studying pan-RAF inhibition without confounding pathway hyperactivation.

RAF Dimerization and Paradox Breaker Mechanism Studies

The compound's capacity to inhibit both RAF monomers and dimers with equal potency, resulting in negligible paradoxical activation [1], makes it an essential reference standard for studying RAF dimerization biology and the mechanism of paradox breaker inhibitors. Comparative studies with vemurafenib [2] can elucidate the structural and signaling consequences of type I versus type II RAF inhibition.

Broad Kinase Selectivity Profiling Reference

With documented selectivity across a 468-kinase panel [1], REDX05358 can serve as a benchmark compound for evaluating the selectivity of novel RAF inhibitors or for establishing off-target kinase activity thresholds in phenotypic screening campaigns. Its defined kinome profile reduces experimental noise from off-target effects in cellular and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for REDX05358

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.